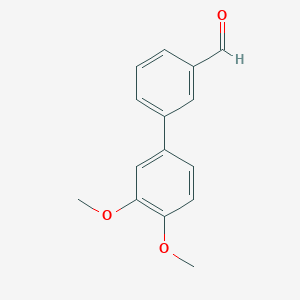

3-(3,4-Dimethoxyphenyl)benzaldehyde

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-7-6-13(9-15(14)18-2)12-5-3-4-11(8-12)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIHWSWXATULIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374310 | |

| Record name | 3-(3,4-dimethoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-36-0 | |

| Record name | 3′,4′-Dimethoxy[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-dimethoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-36-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(3,4-Dimethoxyphenyl)benzaldehyde via Suzuki-Miyaura Coupling

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-(3,4-Dimethoxyphenyl)benzaldehyde from 3-bromobenzaldehyde. The core methodology presented is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[1][2] This document delves into the reaction mechanism, offers a step-by-step procedure, discusses process optimization and troubleshooting, and outlines essential safety precautions. The content is designed to provide researchers, chemists, and drug development professionals with the technical insights and practical knowledge required to successfully implement this synthesis.

Introduction

This compound is a biaryl aldehyde, a class of compounds that serves as a valuable scaffold and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The aldehyde functional group is a versatile handle for subsequent chemical transformations, while the dimethoxy-substituted phenyl ring is a common feature in many biologically active molecules.[4][5]

The formation of the carbon-carbon bond between the two aryl rings is the key strategic step in this synthesis. Among the various methods available for C-C bond formation, the Suzuki-Miyaura cross-coupling reaction stands out.[6] Discovered by Akira Suzuki and Norio Miyaura in 1979, this reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, 3,4-dimethoxyphenylboronic acid) with an organohalide (3-bromobenzaldehyde).[6][7] Its advantages include mild reaction conditions, high functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[8][9]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimization. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][10] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[9][10]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of 3-bromobenzaldehyde. This increases the oxidation state of palladium from 0 to +2 and forms an organopalladium(II) complex.[10][11]

-

Transmetalation : This is the key bond-forming step where the organic group from the organoboron compound is transferred to the palladium(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the 3,4-dimethoxyphenyl group to the palladium center, displacing the halide.[7][8][12]

-

Reductive Elimination : The final step involves the two organic groups (the benzaldehyde and dimethoxyphenyl moieties) coupling and detaching from the palladium center. This forms the desired product, this compound, and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[7][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis Protocol

This protocol is designed as a reliable starting point for the synthesis. Optimization may be required based on the specific laboratory conditions and reagent purity.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. | Quantity (mmol) | Mass/Volume | Notes |

| 3-Bromobenzaldehyde | 3132-99-8 | 185.02 | 1.0 | 185 mg | Aryl halide |

| 3,4-Dimethoxyphenylboronic acid | 40972-86-9 | 181.99 | 1.2 | 218 mg | Organoboron partner |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 35 mg | Palladium(0) catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 345 mg | Base |

| Toluene | 108-88-3 | 92.14 | - | 8 mL | Solvent |

| Water (degassed) | 7732-18-5 | 18.02 | - | 2 mL | Co-solvent |

Step-by-Step Experimental Procedure

-

Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (185 mg, 1.0 mmol), 3,4-dimethoxyphenylboronic acid (218 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the Pd(0) catalyst.[13]

-

Solvent Addition : Using a syringe, add degassed toluene (8 mL) and degassed water (2 mL) to the flask. The use of degassed solvents is critical to prevent catalyst oxidation.[13]

-

Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn dark brown or black.

-

Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent is 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 4-6 hours when the starting 3-bromobenzaldehyde spot is no longer visible.

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine the organic layers.

-

Washing : Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure product.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Expected data include:

-

Appearance : Off-white to pale yellow solid.

-

¹H NMR : Peaks corresponding to the aldehydic proton (~9.9-10.1 ppm), aromatic protons, and methoxy group protons (~3.9 ppm).

-

Mass Spectrometry : A molecular ion peak corresponding to the calculated mass of C₁₅H₁₄O₃.

Process Validation and Troubleshooting

A robust protocol includes checkpoints and strategies for addressing common issues.

Caption: A stepwise workflow for the synthesis and troubleshooting of the reaction.

| Issue | Potential Cause | Recommended Action |

| Low or No Conversion | Inactive catalyst. | Ensure proper inert atmosphere technique. Use a fresh bottle of catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand). |

| Impure reagents/solvents. | Use freshly purified or high-purity reagents. Ensure solvents are properly degassed.[13] | |

| Insufficient base. | The base is crucial for activating the boronic acid.[2][14] Ensure the base is anhydrous and finely powdered for better reactivity. | |

| Side Product Formation | Homocoupling of boronic acid. | This can occur if oxygen is present, which oxidizes Pd(0) to Pd(II).[1] Improve degassing of the reaction mixture. |

| Protodeboronation. | The boronic acid C-B bond is cleaved and replaced with C-H.[13] Use fresh boronic acid and avoid prolonged reaction times at high temperatures. |

Safety and Handling

-

Palladium Catalysts : Palladium compounds can be toxic and should be handled in a fume hood. Avoid inhalation of dust.

-

3-Bromobenzaldehyde : Is an irritant. Avoid contact with skin and eyes.

-

Toluene : Is a flammable liquid and has known reproductive toxicity. Work in a well-ventilated fume hood and avoid ignition sources.

-

Potassium Carbonate : Can cause skin and eye irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the synthesis of this compound from readily available starting materials. By understanding the underlying mechanism and adhering to careful experimental technique, particularly with respect to maintaining an inert atmosphere, researchers can achieve high yields of the desired product. This guide provides a solid foundation for the successful execution and potential optimization of this valuable transformation in a research and development setting.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. (2024). Suzuki reaction. [Link]

-

Martín-Matute, B., & Cárdenas, D. J. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

-

ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

News-Medical.Net. (2021). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

-

ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

-

Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

- Google Patents. (1988). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]

- 4. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. news-medical.net [news-medical.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)benzaldehyde: Structure, Properties, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a valuable pharmacophore. This guide provides a detailed technical overview of 3-(3,4-Dimethoxyphenyl)benzaldehyde, a biphenyl derivative with potential as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of the electron-rich 3,4-dimethoxyphenyl moiety, a common feature in many natural products and pharmaceuticals, combined with the reactive aldehyde functionality, makes this compound a compelling building block for drug discovery programs.[1] This document will cover its chemical structure, physicochemical properties, a detailed synthetic protocol, and an exploration of its potential applications in medicinal chemistry.

Chemical Identity and Structure

This compound is an aromatic aldehyde featuring a biphenyl core. The systematic IUPAC name for this compound is this compound.[2] It is also referred to by its synonym, 3',4'-dimethoxybiphenyl-3-carbaldehyde.[2]

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="2.5,0.7!"]; O1 [label="O", pos="2.8,1.2!"]; H_CHO [label="H", pos="2.8,0.2!"];

C14 [label="C", pos="-2.5,-1.2!"]; O2 [label="O", pos="-2.2,-1.7!"]; C15 [label="C", pos="-3.2,-0.5!"]; O3 [label="O", pos="-3.5,0!"];

// Position the rings C1 [pos="0,0!"]; C2 [pos="1,1.732!"]; C3 [pos="2,0!"]; C4 [pos="1,-1.732!"]; C5 [pos="-1,-1.732!"]; C6 [pos="-2,0!"];

C7 [pos="-3.5,1.732!"]; C8 [pos="-4.5,0!"]; C9 [pos="-3.5,-1.732!"]; C10 [pos="-2,-3.464!"]; C11 [pos="-1,-1.732!"]; C12 [pos="-2,0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

C3 -- C13; C13 -- O1 [style=double]; C13 -- H_CHO;

C8 -- O2; O2 -- C14; C9 -- O3; O3 -- C15;

// Add labels for clarity label_C1 [label="1'", pos="-0.3,0.3!"]; label_C2 [label="2'", pos="0.7,2!"]; label_C3 [label="3'", pos="2.3,0.3!"]; label_C4 [label="4'", pos="1.3,-2!"]; label_C5 [label="5'", pos="-1.3,-2!"]; label_C6 [label="6'", pos="-2.3,0.3!"];

label_C7 [label="1", pos="-3.2,2!"]; label_C8 [label="2", pos="-4.8,0.3!"]; label_C9 [label="3", pos="-3.8,-2!"]; label_C10 [label="4", pos="-2,-3.7!"]; label_C11 [label="5", pos="-0.7,-2!"]; label_C12 [label="6", pos="-2.3,-0.3!"];

label_CHO [label="CHO", pos="3.2,0.7!"]; label_OCH3_1 [label="OCH3", pos="-2.5,-2.2!"]; label_OCH3_2 [label="OCH3", pos="-4.2,-0.5!"]; } Caption: Chemical structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| CAS Number | 676348-36-0[2] |

| Molecular Formula | C₁₅H₁₄O₃[2] |

| Molecular Weight | 242.27 g/mol [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)OC[2] |

| InChI Key | PEIHWSWXATULIX-UHFFFAOYSA-N[2] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 382.0 ± 37.0 °C | ChemicalBook[3] |

| Density | 1.130 ± 0.06 g/cm³ | ChemicalBook[3] |

| XLogP3 | 3.0 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Synthesis and Reactivity

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between sp²-hybridized carbon atoms, making it ideal for the construction of biphenyl scaffolds.

The logical synthetic disconnection for this target molecule involves breaking the bond between the two phenyl rings. This leads to two readily available starting materials: 3-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-Bromobenzaldehyde

-

3,4-Dimethoxyphenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq.), 3,4-dimethoxyphenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

-

Add a 3:1 mixture of toluene and ethanol, followed by a 1M aqueous solution of K₂CO₃. The solvent volume should be sufficient to ensure good stirring.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Reactivity of the Aldehyde Moiety

The aldehyde group in this compound is a versatile functional handle for a variety of chemical transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-(3,4-dimethoxyphenyl)benzoic acid.

-

Reduction: Can be reduced to the corresponding alcohol, [3-(3,4-dimethoxyphenyl)phenyl]methanol.

-

Reductive Amination: Can undergo reductive amination with primary or secondary amines to form a wide range of substituted benzylamines.

-

Wittig Reaction: Can react with phosphorus ylides to form alkenes.

-

Condensation Reactions: Can participate in condensation reactions, such as the Knoevenagel or aldol condensations, to form more complex molecular scaffolds.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the methoxy groups.

-

Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.8 and 10.1 ppm.

-

Aromatic Protons: A complex multiplet pattern is anticipated in the aromatic region (δ 6.8 - 8.0 ppm). The protons on the benzaldehyde ring will likely appear as multiplets, while the protons on the dimethoxyphenyl ring will show a characteristic substitution pattern.

-

Methoxy Protons: Two distinct singlets are expected for the two methoxy groups, likely around δ 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on all fifteen carbon atoms in the molecule.

-

Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, around δ 192 ppm.

-

Aromatic Carbons: Multiple signals for the twelve aromatic carbons would be observed between δ 110 and 160 ppm. The carbons bearing the methoxy groups will be the most shielded in this region.

-

Methoxy Carbons: Two signals for the methoxy carbons are expected around δ 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 and 2720 cm⁻¹.

-

C=C Stretch (Aromatic): Several medium-intensity bands are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Methoxy): Strong absorption bands are expected in the region of 1250-1020 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 242. Key fragmentation patterns would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and methoxy groups (M-31).

Applications in Drug Development and Research

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in a wide array of pharmacologically active molecules. The biphenyl core is a key feature in drugs such as the angiotensin II receptor blocker Valsartan and the non-steroidal anti-inflammatory drug Diflunisal.

The 3,4-dimethoxyphenyl group is a common feature in many natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Given its structure, this compound is a valuable starting material for the synthesis of:

-

Chalcones and Flavonoids: Condensation with acetophenones can lead to chalcones, which are precursors to flavonoids, a class of compounds with a broad spectrum of biological activities.

-

Stilbenes: Wittig-type reactions can be employed to synthesize stilbene derivatives, which are known for their antioxidant and anticancer properties.

-

Novel Heterocyclic Scaffolds: The aldehyde functionality can be used as an anchor point for the construction of various heterocyclic ring systems, a common strategy in medicinal chemistry to explore new chemical space.

The combination of the biphenyl scaffold with the 3,4-dimethoxyphenyl moiety and a reactive aldehyde handle makes this compound a highly attractive building block for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

Based on GHS classifications from depositor-supplied data, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as an intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the robust Suzuki-Miyaura coupling reaction, combined with the versatility of its aldehyde functional group, provides access to a wide range of more complex molecular architectures. While a comprehensive experimental characterization of this compound is not yet widely published, its structural features suggest that it is a promising starting point for the development of novel compounds with diverse biological activities. Further investigation into the pharmacological properties of derivatives of this compound is warranted.

References

-

PubChem. 3',4-Dimethoxy[1,1'-biphenyl]-3-carboxaldehyde. [Link]

-

PubChem. This compound. [Link]

-

IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

-

ResearchGate. Some biologically active biphenyl derivatives. [Link]

Sources

Solubility of 3-(3,4-Dimethoxyphenyl)benzaldehyde in common organic solvents

An In-depth Technical Guide to the Solubility of 3-(3,4-Dimethoxyphenyl)benzaldehyde in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a biphenyl carboxaldehyde derivative of interest in medicinal chemistry. We will dissect the molecule's physicochemical properties to build a predictive solubility profile across a spectrum of common organic solvents. More importantly, this guide furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data and make informed decisions in their work.

Introduction: The Critical Role of Solubility

This compound (Molecular Formula: C₁₅H₁₄O₃) is an aromatic aldehyde featuring a biphenyl core.[1] One phenyl ring is substituted with a formyl group, while the other bears two methoxy groups. This unique combination of a polar, reactive aldehyde, electron-rich aromatic systems, and polar ether linkages makes it a valuable building block. However, its utility in synthetic chemistry and formulation development is fundamentally governed by its solubility.

A thorough understanding of solubility is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification: Designing effective crystallization, precipitation, or chromatographic purification strategies.

-

Formulation: Developing stable and bioavailable drug delivery systems, where solubility dictates the maximum achievable concentration.

-

Analytical Chemistry: Preparing stock solutions and standards for accurate quantification.

This guide moves beyond simplistic statements, providing a foundational understanding of why this compound behaves the way it does in different solvent environments and how to precisely measure this behavior.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[2] By examining the structure of this compound, we can predict its behavior.

Key Molecular Properties:

-

Molecular Weight: 242.27 g/mol .[1]

-

Polarity: The molecule possesses significant polarity due to the carbonyl group (C=O) of the aldehyde and the two ether linkages (C-O-C).

-

Hydrogen Bonding: It has three hydrogen bond acceptor sites (the oxygen atoms) but no hydrogen bond donor sites.[1]

-

Lipophilicity (LogP): The computed XLogP3 value is 3.0, indicating a moderate degree of lipophilicity (preference for fatty or non-polar environments).[1]

Predicted Solubility in Different Solvent Classes:

-

Non-Polar Solvents (e.g., Hexane, Toluene):

-

Rationale: These solvents primarily engage in weak van der Waals interactions. While the large aromatic system of the solute offers some compatibility, the polar aldehyde and methoxy groups are energetically mismatched with the non-polar solvent.

-

Prediction: Low to moderate solubility. Toluene is expected to be a better solvent than hexane due to its aromatic character, allowing for π-π stacking interactions.

-

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone):

-

Rationale: These solvents have significant dipole moments and can effectively solvate the polar regions of the solute through dipole-dipole interactions. They do not possess hydrogen bond donating capabilities.

-

Prediction: Good to high solubility. The carbonyl and ether oxygens of the solute can interact favorably with the partial positive charges on the solvent molecules.

-

-

Polar Protic Solvents (e.g., Methanol, Ethanol):

-

Rationale: These solvents are characterized by their ability to donate hydrogen bonds. They can interact strongly with the hydrogen bond acceptors (the three oxygen atoms) on the this compound molecule.

-

Prediction: Good to high solubility. The formation of hydrogen bonds between the solvent's hydroxyl group and the solute's oxygen atoms is a powerful solubilizing interaction.

-

-

Aqueous Solvents (e.g., Water):

-

Rationale: Water is a highly polar, protic solvent that forms strong hydrogen bond networks. While the solute has hydrogen bond acceptors, its large, non-polar carbon backbone (XLogP3 = 3.0) would disrupt water's hydrogen bonding structure, making dissolution entropically unfavorable.

-

Prediction: Very low to negligible solubility.

-

The following diagram illustrates the relationship between solvent type and the predicted solubility of the target compound.

Caption: Predicted solubility based on solvent polarity.

Quantitative Solubility Data (Predicted)

While experimentally determined values are the gold standard, the following table summarizes the expected qualitative solubility based on the physicochemical analysis. This serves as a practical starting point for solvent screening.

| Solvent Class | Representative Solvents | Key Solute-Solvent Interactions | Predicted Solubility |

| Non-Polar | Hexane, Toluene | Van der Waals, π-π stacking (Toluene) | Low |

| Polar Aprotic | Dichloromethane, THF | Dipole-Dipole | High |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Solvent as donor), Dipole-Dipole | High |

| Aqueous | Water | Unfavorable hydrophobic interactions dominate | Insoluble |

Experimental Protocol: Isothermal Shake-Flask Method

Theoretical predictions require experimental validation. The isothermal equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent. The protocol described below is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is sound.

Causality Behind Experimental Design:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

Excess Solute: Using an excess of the solid ensures that a saturated solution is formed, representing the true solubility limit at that temperature.

-

Equilibration Time: Allowing sufficient time for the system to reach equilibrium is critical. This is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

-

Filtration: A sub-micron filter is used to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: A validated analytical method like UV-Vis Spectroscopy or HPLC is used for accurate concentration measurement. A calibration curve is essential for converting the analytical signal to a concentration value.

The workflow for this protocol is visualized below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Calibration Standards: a. Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution. b. Perform a series of serial dilutions to generate at least five calibration standards of known concentrations. c. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Absorbance vs. Concentration). Ensure the curve has an R² value > 0.995.

-

Sample Preparation and Equilibration: a. Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg in 2 mL of solvent). The presence of undissolved solid after equilibration is essential. b. Add a precise volume of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). e. Agitate the samples for 24 hours.

-

Sampling and Analysis: a. After 24 hours, stop agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. b. Carefully draw a sample from the supernatant using a syringe. c. Immediately attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the clear filtrate into a clean vial. d. Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of your calibration curve. e. Analyze the diluted sample using the validated analytical method. f. (Optional but recommended) Continue agitating the original vials for another 24 hours (48 hours total), then repeat steps 3a-3e. If the calculated solubility is within 5% of the 24-hour result, equilibrium has been reached.

-

Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original solubility in the saturated solution using the following formula:

Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor

Conclusion

The solubility of this compound is a direct function of its molecular structure. Its biphenyl nature, combined with polar aldehyde and ether functionalities, results in a predictable solubility profile: high solubility in polar aprotic and protic organic solvents, and poor solubility in non-polar and aqueous media. While these predictions provide a valuable starting point, this guide emphasizes the necessity of rigorous experimental determination. The provided shake-flask protocol offers a reliable and self-validating framework for generating the precise, high-quality data required by researchers, scientists, and drug development professionals to advance their work with confidence. Modern computational and machine learning approaches also present emerging tools for refining solubility predictions.[3][4][5]

References

-

3-(3-Methoxyphenyl)benzaldehyde. Chem-Impex. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

-

Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

-

3,4-DIMETHOXYBENZALDEHYDE. Ataman Kimya. [Link]

-

How To Predict Solubility Of Organic Compounds? Chemistry For Everyone (YouTube). [Link]

-

Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]

-

Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C15H14O3 | CID 2758405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

A Forward-Looking Technical Guide to the Untapped Therapeutic Potential of Dimethoxy-Substituted Biphenyl Benzaldehydes

Foreword: Charting a New Course in Drug Discovery

In the dynamic landscape of medicinal chemistry, the identification of novel scaffolds with therapeutic promise is a paramount objective. This guide ventures into the largely unexplored chemical space of dimethoxy-substituted biphenyl benzaldehydes. While the individual components of this molecular architecture—the biphenyl core, methoxy substituents, and the benzaldehyde functional group—are well-documented pharmacophores, their synergistic combination remains a frontier ripe for discovery. This document serves as both a technical guide and a forward-looking perspective for researchers, scientists, and drug development professionals. It is designed to not only summarize the potential biological activities of this compound class but also to provide a practical, experimentally-grounded roadmap for their synthesis, evaluation, and mechanistic elucidation. We will proceed not by reciting established facts about these specific molecules—for such a body of literature is nascent—but by building a robust scientific hypothesis for their potential, grounded in the proven bioactivities of their structural relatives.

The Architectural Rationale: A Triad of Bioactive Moieties

The therapeutic potential of dimethoxy-substituted biphenyl benzaldehydes is predicated on the established biological roles of its three key structural features. Understanding these individual contributions is fundamental to appreciating the potential of the integrated scaffold.

-

The Biphenyl Scaffold: This privileged structure is a cornerstone in medicinal chemistry, affording conformational flexibility that allows for optimal interaction with a variety of biological targets. Biphenyl derivatives are known to exhibit a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The rotational freedom around the phenyl-phenyl bond allows these molecules to adopt specific conformations required for high-affinity binding to enzyme active sites or receptor pockets.

-

Dimethoxy Substituents: The presence and position of methoxy groups on the aromatic rings can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Methoxy groups can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. Furthermore, methoxyphenolic compounds are recognized for their antioxidant and anti-inflammatory properties.[2]

-

The Benzaldehyde Functional Group: The aldehyde moiety is a versatile chemical handle and a known pharmacophore. Benzaldehyde derivatives have demonstrated significant anticancer and antimicrobial activities.[3][4][5] The electrophilic nature of the aldehyde carbon can facilitate covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, leading to irreversible inhibition.

The convergence of these three motifs in a single molecular entity presents a compelling case for the exploration of dimethoxy-substituted biphenyl benzaldehydes as a novel class of therapeutic agents.

Hypothesized Biological Activities and a Roadmap for Investigation

Based on the activities of structurally related compounds, we can postulate several key biological activities for dimethoxy-substituted biphenyl benzaldehydes. This section will outline these potential activities and propose a comprehensive, step-by-step experimental workflow for their validation.

Anticancer Potential: Targeting Proliferation and Survival Pathways

Hypothesis: Dimethoxy-substituted biphenyl benzaldehydes may exhibit potent anticancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in tumorigenesis. The biphenyl core can facilitate intercalation with DNA or binding to hydrophobic pockets of oncoproteins, while the benzaldehyde moiety could act as a covalent inhibitor of critical enzymes.

Caption: Proposed workflow for anticancer evaluation.

Protocol 2.1.1: Synthesis of a Representative Dimethoxy-Substituted Biphenyl Benzaldehyde (e.g., 3',4'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde) via Suzuki Coupling

-

Reactants: 4-formylphenylboronic acid, 4-bromo-1,2-dimethoxybenzene, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), and 2M aqueous sodium carbonate solution.

-

Solvent: Toluene or a mixture of toluene and ethanol.

-

Procedure:

-

To a round-bottom flask, add 4-formylphenylboronic acid (1.2 eq), 4-bromo-1,2-dimethoxybenzene (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent (e.g., toluene) and the sodium carbonate solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.1.2: In Vitro Cytotoxicity Assessment using the MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., MCF-10A breast epithelial cells) in their respective recommended media.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

Hypothesis: The hydrophobic biphenyl core combined with the reactive aldehyde group in dimethoxy-substituted biphenyl benzaldehydes could lead to potent antimicrobial activity. These compounds may disrupt bacterial cell membranes or inhibit essential microbial enzymes. Their unique structure may also allow them to overcome existing mechanisms of antibiotic resistance.

Caption: Proposed workflow for antimicrobial evaluation.

Protocol 2.2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2.2.2: Biofilm Inhibition Assay

-

Biofilm Formation: Grow the test microorganism in a 96-well plate in a medium that promotes biofilm formation.

-

Compound Treatment: Add various concentrations of the synthesized compounds to the wells at the time of inoculation.

-

Incubation: Incubate the plate to allow for biofilm formation.

-

Quantification: After incubation, wash the wells to remove non-adherent cells. Stain the remaining biofilm with a dye such as crystal violet.

-

Measurement: Solubilize the dye and measure the absorbance to quantify the amount of biofilm.

-

Analysis: Determine the concentration of the compound that inhibits biofilm formation by a certain percentage (e.g., 50% or 90%).

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Hypothesis: Drawing from the known anti-inflammatory effects of biphenyl derivatives and methoxylated compounds, dimethoxy-substituted biphenyl benzaldehydes are hypothesized to possess significant anti-inflammatory activity.[6][7][8] Potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory cytokine production.

Caption: Proposed workflow for anti-inflammatory evaluation.

Protocol 2.3.1: Nitric Oxide (NO) Production Assay in Macrophages

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include unstimulated and LPS-only controls.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only control.

Data Presentation and Interpretation

For each of the proposed biological activities, quantitative data should be systematically collected and presented in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Anticancer Activity of Dimethoxy-Substituted Biphenyl Benzaldehydes

| Compound ID | Structure | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-10A (Selectivity Index) |

| DBB-1 | 3',4'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde | Data to be generated | Data to be generated | Data to be generated |

| DBB-2 | 2',4'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde | Data to be generated | Data to be generated | Data to be generated |

| Doxorubicin | - | Reference Value | Reference Value | Reference Value |

Table 2: Hypothetical Antimicrobial Activity of Dimethoxy-Substituted Biphenyl Benzaldehydes

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| DBB-1 | Data to be generated | Data to be generated | Data to be generated |

| DBB-2 | Data to be generated | Data to be generated | Data to be generated |

| Ciprofloxacin | Reference Value | Reference Value | N/A |

| Fluconazole | N/A | N/A | Reference Value |

Concluding Remarks and Future Directions

The class of dimethoxy-substituted biphenyl benzaldehydes represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The structural rationale, based on the known bioactivities of the biphenyl, dimethoxy, and benzaldehyde motifs, provides a strong foundation for hypothesizing their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide has laid out a comprehensive and experimentally rigorous roadmap for the synthesis and biological evaluation of these compounds.

The successful execution of the proposed workflows will not only validate the therapeutic potential of this novel chemical class but will also provide crucial structure-activity relationship (SAR) data to guide the optimization of lead compounds. Future research should focus on expanding the library of these compounds with varying substitution patterns of the methoxy groups and exploring their in vivo efficacy and safety profiles. The journey into the therapeutic landscape of dimethoxy-substituted biphenyl benzaldehydes is just beginning, and it holds the promise of yielding a new generation of potent and selective drugs.

References

-

PubChem. 3',4-Dimethoxy[1,1'-biphenyl]-3-carboxaldehyde. Available from: [Link][9]

-

Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. Available from: [Link][6]

-

Impact of Biphenyl Benzhydrazone-Incorporated Arene Ru(II) Complexes on Cytotoxicity and the Cancer Cell Death Mechanism. ACS Publications. Available from: [Link]

-

Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PubMed Central. Available from: [Link][10]

-

Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. PubMed. Available from: [Link]

-

Anticancer efficacy of biphenyl‐based compounds in published research studies. ResearchGate. Available from: [Link][1]

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available from: [Link][2]

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PubMed Central. Available from: [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed Central. Available from: [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available from: [Link]

-

Effect of 1-Carbaldehyde-3,4-dimethoxyxanthone on Prostate and HPV-18 Positive Cervical Cancer Cell Lines and on Human THP-1 Macrophages. PubMed. Available from: [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. PubMed. Available from: [Link]

-

Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PubMed Central. Available from: [Link][4]

-

Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. PubMed. Available from: [Link]

-

Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. Available from: [Link][5]

-

Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds. PubMed. Available from: [Link][7]

-

The effect of dimethyl dimethoxy biphenyl dicarboxylate (DDB) against tamoxifen-induced liver injury in rats: DDB use is curative or protective. PubMed. Available from: [Link]

-

Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available from: [Link]

-

Investigating the antibacterial and antifungal properties of few organic moieties: a comprehensive analysis. World News of Natural Sciences. Available from: [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. Available from: [Link]

-

Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa. PubMed Central. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijsdr.org [ijsdr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiinflammatory activity of 2,3-bis(p-methoxyphenyl)indole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3',4-Dimethoxy[1,1'-biphenyl]-3-carboxaldehyde | C15H14O3 | CID 54912423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Isolation of Biphenyl Aldehyde Natural Products

Abstract

Biphenyl and related structures represent a significant class of natural products, exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[1][2] While a diverse range of biphenyl derivatives have been isolated from natural sources such as plants, fungi, and marine organisms, those possessing an aldehyde functionality are less common, yet hold particular interest for their potential reactivity and role as biosynthetic intermediates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for the discovery and isolation of biphenyl aldehyde natural products. The guide emphasizes the causal relationships behind experimental choices, self-validating protocols, and is grounded in authoritative scientific literature. We will explore the biosynthetic logic that gives rise to these structures, detail field-proven extraction and chromatographic separation techniques, and provide a framework for their spectroscopic characterization.

Introduction: The Significance of Biphenyl Aldehydes in Natural Product Chemistry

The biphenyl moiety, consisting of two connected phenyl rings, is a privileged scaffold in medicinal chemistry and natural product discovery.[3] Its conformational flexibility and ability to engage in various intermolecular interactions contribute to the diverse pharmacological activities observed in this class of compounds. The introduction of an aldehyde group to this scaffold adds a reactive handle for further chemical derivatization and potential biological interactions. Aldehydes are also key intermediates in many biosynthetic pathways, often representing a branch point towards a variety of more complex molecules.[4]

A prime example that illustrates the intersection of biphenyl and aldehyde biochemistry is the biosynthesis of the phytoalexin aucuparin in plant species of the Rosaceae family, such as Sorbus aucuparia (rowan).[5][6] While aucuparin itself is not an aldehyde, its biosynthesis proceeds through a benzaldehyde intermediate, which is then converted to benzoic acid before condensation to form the biphenyl backbone.[4] This biosynthetic linkage underscores the natural precedent for the combination of these two chemical motifs.

This guide will navigate the intricate process of isolating these often low-abundance compounds from complex natural matrices. We will begin by exploring the natural sources and biosynthetic origins of biphenyls, providing the logical framework for targeted screening and isolation efforts.

Natural Sources and Biosynthetic Considerations

Biphenyl natural products are biosynthesized through various pathways, with the polyketide pathway being a prominent route. In plants like Sorbus aucuparia, the formation of the biphenyl scaffold of aucuparin is catalyzed by biphenyl synthase, which mediates the condensation of benzoyl-CoA with three molecules of malonyl-CoA.[5] The benzoyl-CoA itself is derived from benzaldehyde.[4]

dot graph "Biosynthetic_Pathway_of_Aucuparin" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} .dot Figure 1: Simplified biosynthetic pathway of aucuparin, highlighting the benzaldehyde intermediate.

While true biphenyl aldehydes are not abundantly reported, their existence as transient intermediates or as stable natural products in specific organisms remains a compelling area of exploration. Endophytic fungi, known for their production of a vast array of novel secondary metabolites, represent a promising frontier for the discovery of unique biphenyl structures, potentially including aldehydes.[1][7] Marine organisms, particularly sponges and their associated microorganisms, are another rich source of structurally diverse and biologically active compounds.[8]

A Step-by-Step Guide to Isolation and Purification

The successful isolation of a target biphenyl aldehyde from a complex natural extract hinges on a systematic and logical workflow. The following protocols are designed to be self-validating, with checkpoints to ensure the enrichment of the desired compounds.

General Experimental Workflow

The overall strategy involves a series of extraction and chromatographic steps designed to progressively purify the target compounds based on their physicochemical properties.

dot graph "Isolation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} .dot Figure 2: A general workflow for the isolation of biphenyl aldehyde natural products.

Detailed Experimental Protocols

Protocol 1: Extraction of Biphenyls from Plant Material (e.g., Sorbus species)

-

Rationale: The choice of solvent is critical for efficiently extracting compounds of interest while minimizing the co-extraction of undesirable substances. A moderately polar solvent like methanol or ethanol is effective for extracting a broad range of phenolic compounds, including biphenyls.

-

Preparation of Plant Material: Air-dry the plant material (e.g., heartwood, bark, or leaves of Sorbus aucuparia) at room temperature to a constant weight.[6] Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C to obtain the crude extract.

Protocol 2: Extraction from Fungal Cultures

-

Rationale: For fungal cultures, it is often necessary to extract both the mycelia and the culture broth, as secondary metabolites can be either intracellular or secreted. Ethyl acetate is a common solvent for extracting moderately polar compounds from aqueous media.

-

Culture and Harvest: Grow the fungal strain of interest in a suitable liquid or solid medium until sufficient biomass and/or secondary metabolite production is achieved.

-

Liquid-Liquid Extraction (for liquid cultures): Separate the mycelia from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Solid-Phase Extraction (for mycelia): Lyophilize and grind the mycelia. Extract the powdered mycelia with methanol or a mixture of methanol and dichloromethane.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude fungal extract.

Protocol 3: Chromatographic Purification

-

Rationale: Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. A multi-step approach, starting with low-resolution techniques and progressing to high-resolution methods, is typically employed for the purification of natural products. The use of biphenyl stationary phases in HPLC can offer enhanced selectivity for biphenyl-containing analytes through π-π interactions.[8]

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, hexane -> hexane/ethyl acetate mixtures -> ethyl acetate -> ethyl acetate/methanol mixtures.

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC), visualizing spots under UV light and/or with a suitable staining reagent.

-

-

Further Purification (Reversed-Phase HPLC):

-

Combine fractions containing the compounds of interest (as determined by TLC and, if available, bioassay) and concentrate.

-

Dissolve the enriched fraction in a suitable solvent (e.g., methanol) and subject it to preparative or semi-preparative reversed-phase HPLC (e.g., on a C18 or biphenyl column).

-

Elute with a gradient of water and acetonitrile or methanol, often with the addition of a small amount of formic acid or trifluoroacetic acid to improve peak shape.

-

Monitor the elution profile with a UV detector, and collect peaks corresponding to the target compounds.

-

Structural Elucidation: Spectroscopic and Spectrometric Analysis

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Key Spectroscopic Signatures of Biphenyl Aldehydes

| Spectroscopic Technique | Characteristic Features for Biphenyl Aldehydes |

| ¹H NMR | - Aldehydic Proton: A singlet or narrowly split multiplet in the downfield region (δ 9.5-10.5 ppm).- Aromatic Protons: Complex multiplets in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns indicative of the substitution on the two phenyl rings.- Other Substituents: Signals corresponding to any other functional groups present (e.g., methoxy groups, alkyl chains). |

| ¹³C NMR | - Aldehydic Carbonyl: A resonance in the highly downfield region (δ 190-200 ppm).- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The chemical shifts of the carbons directly attached to the other phenyl ring and the aldehyde group will be particularly informative.- Other Substituents: Resonances for any other carbon atoms in the molecule. |

| Mass Spectrometry (MS) | - Molecular Ion Peak: Provides the molecular weight of the compound.- Fragmentation Pattern: Characteristic fragmentation patterns can help to confirm the presence of the biphenyl and aldehyde moieties. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. |

| Infrared (IR) Spectroscopy | - Carbonyl Stretch: A strong absorption band in the region of 1680-1710 cm⁻¹ characteristic of an aromatic aldehyde.- C-H Stretch of Aldehyde: A pair of weak to medium bands around 2720 and 2820 cm⁻¹. |

| UV-Vis Spectroscopy | - Aromatic Absorptions: Strong absorptions in the UV region characteristic of the extended π-system of the biphenyl chromophore. |

Case Study: Magnolol and Honokiol - Analogs and Derivatives

Magnolol and its isomer honokiol are well-studied biphenyl natural products isolated from Magnolia officinalis.[3] While they do not possess an aldehyde group, their isolation and the synthesis of their derivatives provide valuable insights applicable to biphenyl aldehydes.

Magnolol and honokiol are typically isolated from the bark of Magnolia officinalis by solvent extraction followed by chromatographic purification.[9] High-speed counter-current chromatography (HSCCC) has been shown to be a particularly effective technique for their separation.[9]

The structural modification of magnolol and honokiol has been explored to enhance their biological activities.[3] This includes modifications to the phenolic hydroxyl groups and the benzene rings, which could conceivably include the introduction of an aldehyde functionality.

Conclusion and Future Perspectives

The discovery and isolation of biphenyl aldehyde natural products present both a challenge and an opportunity for natural product chemists and drug discovery professionals. The biosynthetic precedent set by intermediates like benzaldehyde in the formation of complex biphenyls suggests that nature's chemical inventory may yet hold novel structures with this combination of functional groups. The systematic application of the extraction and chromatographic protocols outlined in this guide, coupled with modern spectroscopic techniques, provides a robust framework for the successful isolation and characterization of these compounds. As our understanding of microbial and plant metabolomes deepens through genomics and metabolomics, the targeted discovery of biphenyl aldehydes and other rare natural products is poised to accelerate, potentially yielding new lead compounds for therapeutic development.

References

-

Kokubun, T., Harborne, J.B., Eagles, J., & Waterman, P.G. (1995). Antifungal biphenyl compounds are the phytoalexins of the sapwood of Sorbus aucuparia. Phytochemistry, 40(1), 57-59. [Link]

-

Erdtman, H., Eriksson, G., Norin, T., Forsén, S., & Meisingseth, E. (1963). Aucuparin and Methoxyaucuparin, Two Phenolic Biphenyl Derivatives from the Heartwood of Sorbus aucuparia (L.). Acta Chemica Scandinavica, 17, 1151-1156. [Link]

-

Wang, Y., Li, C. Y., Lin, I. H., Lee, A. R., & Hu, M. K. (2023). Research Progress on the Structural Modification of Magnolol and Honokiol and the Biological Activities of Their Derivatives. Chemistry & Biodiversity, 20(8), e202300754. [Link]

-

Volpi, G., Garino, C., & Gobetto, R. (2017). Natural aldehyde extr. Archivio Istituzionale Open Access dell'Università di Torino. [Link]

-

Kharwar, R. N., Mishra, A., Gond, S. K., Stierle, A., & Stierle, D. (2011). Molecular approaches to screen bioactive compounds from endophytic fungi. Natural Product Reports, 28(7), 1203-1228. [Link]

-

Khalil, M. N. A., Beuerle, T., Müller, A., Ernst, L., Bhavanam, V. B. R., Liu, B., & Beerhues, L. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Phytochemistry, 96, 101-109. [Link]

-

Mishra, V. K., Passari, A. K., Chandra, P., Leo, V. V., Kumar, B., Uthandi, S., ... & Singh, B. P. (2022). Metabolomic Insights Into Endophyte-Derived Bioactive Compounds. Frontiers in Microbiology, 13, 842839. [Link]

-

Khalil, M. N. A., Beuerle, T., Müller, A., Ernst, L., Bhavanam, V. B. R., Liu, B., & Beerhues, L. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. ResearchGate. [Link]

-

Sołtys, A., Galanty, A., & Podolak, I. (2020). Extraction of phenolic compounds from Sorbus aucuparia tree leaves for use in food. ResearchGate. [Link]

-

Gaid, M. M., Sircar, D., Beuerle, T., Mitra, A., & Beerhues, L. (2009). Benzaldehyde dehydrogenase from chitosan-treated Sorbus aucuparia cell cultures. Journal of Plant Physiology, 166(13), 1343-1349. [Link]

-

Chen, J., Liu, Y., & Fu, Y. (2010). Isolation and purification of honokiol and magnolol from cortex Magnoliae officinalis by high-speed counter-current chromatography. Journal of Chromatography A, 1217(35), 5643-5647. [Link]

-

Luna, H., Hernández-Vázquez, L., Reyo, A., & Navarro-Ocaña, A. (2014). New greener alternatives for bioreduction of aromatic aldehydes and decarboxylation of aromatic acids using juice of fruits. Industrial Crops and Products, 59, 249-254. [Link]

-

Chen, Y., Li, Y., & Zhang, H. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 10, 969412. [Link]

-

Ralph, J., Hatfield, R. D., Quideau, S., Helm, R. F., Grabber, J. H., & Jung, H. J. G. (1994). NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes. Journal of the American Chemical Society, 116(21), 9448-9456. [Link]

-

Lu, H., Che, Y., & Liu, J. (2011). Bioactive Aromatic Derivatives from Endophytic Fungus, Cytospora sp. Natural Product Communications, 6(5), 1934578X1100600505. [Link]

-

Jamroz, M., Jamroz, D., & Gackowski, M. (2023). Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies. Molecules, 28(13), 5129. [Link]

-

Li, C., Wood, J. C., & De Luca, V. (2024). From data to discovery: leveraging big data in plant natural products biosynthesis research. The Plant Journal, 117(2), 350-368. [Link]

-

Wang, Y., Li, C. Y., Lin, I. H., Lee, A. R., & Hu, M. K. (2002). Synthesis and radical scavenging of novel magnolol derivatives. Journal of Pharmacy and Pharmacology, 54(12), 1697-1703. [Link]

-

El-Sayed, A. S. A., El-Hefnawy, S. M., Abdel-Hameed, M. S., & El-Refai, A. H. (2024). Bioprospecting Endophytic Fungi of Forest Plants for Bioactive Metabolites with Antibacterial, Antifungal, and Antioxidant Potentials. Journal of Fungi, 10(10), 808. [Link]

-

Scafato, P., Piscitelli, A., & Della Sala, G. (2023). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega, 8(21), 18949-18958. [Link]

-

Abdel-Sattar, E., Al-Ansari, A. M., El-Naggar, M. E., & El-Halawany, A. M. (2023). Bioactive compounds and biomedical applications of endophytic fungi: a recent review. Journal of Genetic Engineering and Biotechnology, 21(1), 73. [Link]

-

Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. [Link]

-

Li, Y., Li, X., Zhang, T., Zhang, Y., & Zhang, X. (2022). Structure information of magnolol. ResearchGate. [Link]

-

Olar, R., Toth, I., Herman, V., Negrea, M., & Olar, C. F. (2023). Phytochemical Characterisation of Sorbus Species: Unveiling Flavonoid Profiles Related to Ploidy and Hybrid Origin. Plants, 12(23), 4019. [Link]

Sources

- 1. Bioactive compounds and biomedical applications of endophytic fungi: a recent review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 3. Research Progress on the Structural Modification of Magnolol and Honokiol and the Biological Activities of Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzaldehyde dehydrogenase from chitosan-treated Sorbus aucuparia cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Theoretical Investigation into the Electronic Properties of 3-(3,4-Dimethoxyphenyl)benzaldehyde: A Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Electronic Landscape of a Promising Scaffold

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold and its derivatives are of paramount importance, offering a unique combination of structural rigidity and conformational flexibility. The strategic placement of functional groups on this framework allows for the fine-tuning of electronic properties, which in turn dictates molecular interactions, reactivity, and ultimately, biological activity or material performance. This guide focuses on a particularly intriguing derivative, 3-(3,4-Dimethoxyphenyl)benzaldehyde, a molecule that synergizes the electron-withdrawing nature of a benzaldehyde moiety with the electron-donating character of a dimethoxyphenyl group.

This document provides a comprehensive theoretical framework for understanding the electronic properties of this compound. As a Senior Application Scientist, the goal is not merely to present data, but to provide a causal understanding of why specific computational choices are made and how the resulting data can be interpreted to guide further research and development. The protocols and analyses presented herein are designed to be self-validating, grounding theoretical predictions in the established principles of quantum chemistry and providing a roadmap for experimental verification.

Introduction to this compound: A Molecule of Interest

This compound is an aromatic aldehyde with the chemical formula C₁₅H₁₄O₃.[1] Its structure features a biphenyl core where one phenyl ring is substituted with a formyl group (CHO) at the meta position, and the other is substituted with two methoxy groups (OCH₃) at the 3 and 4 positions. This substitution pattern creates a molecule with a distinct electronic profile, where the interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde group is expected to govern its chemical behavior and potential applications.

The benzaldehyde moiety is a versatile functional group involved in numerous chemical transformations and is a common feature in molecules with biological activity.[2] The 3,4-dimethoxyphenyl group, also known as a veratryl group, is found in various natural products and pharmacologically active compounds, often contributing to their binding affinity and metabolic stability. The combination of these two moieties in a biphenyl structure suggests potential applications in areas such as:

-

Drug Discovery: As a scaffold for the design of novel therapeutic agents. The electronic properties, such as the molecular electrostatic potential, can provide insights into potential intermolecular interactions with biological targets.

-